molecular formula C7H12ClN3O B2552614 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1609409-17-7

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2552614
CAS No.: 1609409-17-7
M. Wt: 189.64
InChI Key: OSTSKRGTXKQIJY-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with nitrile oxides under controlled conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and nitrile oxide precursors. The process includes steps like purification, crystallization, and conversion to the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like 4-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride.

    Oxadiazole derivatives: Compounds like 3-(Pyridin-3-yl)-1,2,4-oxadiazole hydrochloride.

Uniqueness: 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTSKRGTXKQIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-17-7
Record name 3-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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